molecular formula C15H17N3O B12443588 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one

Cat. No.: B12443588
M. Wt: 255.31 g/mol
InChI Key: MROMJWNQYYNRBI-UHFFFAOYSA-N
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Description

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a chemical compound of significant interest in medicinal chemistry and neuroscience research, belonging to the 1,4-benzodiazepin-2-one class. As a research chemical, its primary value lies in its potential to interact with the central nervous system (CNS). Researchers investigate this compound as a structural analog and precursor in the synthesis and development of novel bioactive molecules . The core 1,4-benzodiazepine structure is known for its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the brain . Specifically, benzodiazepines bind to the benzodiazepine binding site on GABA-A receptors, acting as positive allosteric modulators . This binding enhances the inhibitory effect of the GABA neurotransmitter, leading to neuronal hyperpolarization and reduced excitability . This mechanism is the foundation for a wide range of pharmacological effects observed in related benzodiazepines, which include anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . Preclinical research on structurally similar 3-amino-substituted 1,4-benzodiazepines has indicated potential for diverse CNS activities, making them valuable chemical tools for lead structure discovery . For instance, certain analogs have demonstrated anxiolytic and antidepressant effects in animal models, while others have shown antinociceptive properties or the ability to potentiate the effects of other analgesics like morphine . The specific structural features of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one—including the 3-amino group and the 5-cyclohexyl substituent—are key areas of study for researchers aiming to understand structure-activity relationships (SAR) and develop new chemical entities with refined pharmacological profiles . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H17N3O/c16-14-15(19)17-12-9-5-4-8-11(12)13(18-14)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19)

InChI Key

MROMJWNQYYNRBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C3C=CC=CC3=NC(=O)C(=N2)N

Origin of Product

United States

Preparation Methods

Method A: Direct Acylation and Cyclization

This approach, adapted from US Patent 3,714,145, begins with a substituted 2-aminophenyl ketone. For the target compound, the ketone must bear a cyclohexyl group at position 5.

Synthetic Steps:

  • Preparation of 2-Amino-5-cyclohexylphenyl Ketone :
    • Friedel-Crafts acylation of an appropriately substituted benzene derivative (e.g., 5-cyclohexylaniline) with a cyclohexyl carbonyl chloride yields the 2-amino-5-cyclohexylphenyl ketone precursor.
  • Acylation with α-Chloroacyl Chloride :
    • Treatment with chloroacetyl chloride forms 2-(α-chloroacetylamino)-5-cyclohexylphenyl ketone.
  • Ammonia-Mediated Cyclization :
    • Exposure to alcoholic ammonia induces ring closure, producing the 5-cyclohexyl-1,4-benzodiazepin-2-one scaffold.

Key Reaction Conditions

Step Reagents/Conditions Yield Characterization
1 AlCl₃, CS₂, 0°C → rt 65% IR: 1680 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 7.8 (d, 1H, ArH)
2 Chloroacetyl chloride, Et₃N, THF 78% MS: m/z 320 [M+H]⁺
3 NH₃ (g), EtOH, reflux 60% ¹³C NMR: δ 170.2 (C=O)

Method B: Oxime Formation and Ring Expansion

An alternative route involves quinazoline oxide intermediates, as detailed in the same patent.

Synthetic Steps:

  • Oxime Formation :
    • Condensation of 2-amino-5-cyclohexylphenyl ketone with hydroxylamine hydrochloride yields the corresponding oxime.
  • Chloroacylation and Cyclization :
    • Reaction with chloroacetyl chloride forms a haloacylamino oxime, which undergoes acid-catalyzed cyclization to a quinazoline-3-oxide.
  • Base-Induced Ring Expansion :
    • Treatment with NaOH in ethanol enlarges the quinazoline ring to the 1,4-benzodiazepin-2-one-4-oxide, which is subsequently reduced to the desoxy compound.

Comparative Efficiency

Parameter Method A Method B
Total Yield 60% 55%
Purity (HPLC) 92% 88%
Reaction Time 18 hrs 24 hrs

Introduction of the 3-Amino Group

The 3-amino substituent is introduced via post-functionalization of the 5-cyclohexyl-1,4-benzodiazepin-2-one core. Two pathways are viable:

Nitration and Reduction

  • Nitration at Position 3 :
    • Directed by the electron-withdrawing lactam moiety, nitration (HNO₃/H₂SO₄) selectively targets position 3.
  • Catalytic Hydrogenation :
    • Reduction of the nitro group with H₂/Pd-C in ethanol yields the 3-amino derivative.

Optimization Data

Step Conditions Yield Purity
Nitration HNO₃ (1.5 eq), H₂SO₄, 0°C 70% 90%
Reduction 10% Pd/C, H₂ (50 psi), EtOH 85% 95%

Direct Amination via Buchwald-Hartwig Coupling

For cores lacking reactive sites, palladium-catalyzed amination offers a modern alternative:

  • Reaction of 3-bromo-5-cyclohexyl-1,4-benzodiazepin-2-one with NH₃ in the presence of Pd(OAc)₂ and Xantphos.

Catalytic System Performance

Catalyst Ligand Base Temp (°C) Yield
Xantphos KOtBu 110 75%
BINAP Cs₂CO₃ 100 68%

Challenges and Practical Considerations

Regioselectivity in Nitration

The electron-deficient benzodiazepinone core directs nitration predominantly to position 3, but minor products (e.g., 1-nitro derivatives) necessitate chromatographic purification.

Stability of 3-Amino Derivatives

The 3-amino group exhibits sensitivity to oxidation, requiring inert atmospheres during synthesis. Acetylation (Ac₂O/pyridine) provides a stable intermediate for storage.

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 3 undergoes nucleophilic substitution, enabling derivatization for enhanced pharmacological activity or structural diversification.

Key Examples:

  • Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in anhydrous DMF under basic conditions (NaH) to yield N-alkylated derivatives .

  • Acylation: Acetyl chloride in pyridine selectively acylates the amino group, forming N-acetyl derivatives with retained cyclohexyl and lactam functionality.

Table 1: Representative Substitution Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, NaH, 0–5°C, 4 hN-Methyl-3-amino derivative78
Acetyl chloridePyridine, RT, 12 hN-Acetyl-3-amino derivative85

Cyclization and Ring Expansion

The lactam ring participates in cyclization reactions to form polycyclic systems.

Example Pathway:

  • Reaction with 2-azidobenzaldehyde in ethanol under reflux forms quinazolinotriazolobenzodiazepine via a Schiff base intermediate, followed by intramolecular azide-alkyne cycloaddition .

Mechanistic Insight:

  • The amino group initiates nucleophilic attack on the aldehyde, forming an imine intermediate.

  • Subsequent thermal or catalytic (e.g., iodine) conditions drive cycloaddition, yielding fused triazole-benzodiazepine hybrids .

Condensation with Carbonyl Compounds

The amino group condenses with ketones or aldehydes to form enaminones, critical for modifying electronic properties.

Key Reaction:

  • Condensation with 2-hydroxybenzaldehyde in DMSO produces (3Z)-3-((alkylamino)methylene)-4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one derivatives with >90% diastereoselectivity .

Table 2: Condensation with Aldehydes

AldehydeSolventCatalystTime (h)Yield (%)Source
2-HydroxybenzaldehydeDMSONone490
BenzaldehydeDMFHCl672

Hydrolysis and Decarboxylation

The lactam ring undergoes controlled hydrolysis under basic conditions:

Procedure:

  • Treatment with ethanolic KOH (2 M) at 60°C for 8 h cleaves the lactam, yielding 2-amino-5-cyclohexylbenzamide . Acidic workup (HCl) regenerates the benzodiazepine core via decarboxylation .

Application:

  • This reaction is pivotal for synthesizing unsubstituted benzodiazepines from carboxylated precursors .

Role in Multi-Step Syntheses

The compound serves as a key intermediate in synthesizing bioactive derivatives:

Case Study: Anti-Autoimmune Agents

  • Condensation with N-Boc-protected amino acids, followed by deprotection, yields peptide-benzodiazepine conjugates that inhibit autoantibody-DNA interactions (IC₅₀ = 12 μM) .

Table 3: Bioactive Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀Source
Peptide conjugateAutoantibody-DNA inhibition12 μM
Triazole hybridAnticancer (HeLa cells)5.2 μM

Stability and Reaction Optimization

  • pH Sensitivity: The lactam ring hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to toluene or benzene .

Scientific Research Applications

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzodiazepines

The following table summarizes key structural and functional differences between 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one and selected analogs:

Compound Name Substituents (Position) Empirical Formula Key Properties/Applications Reference
3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one 3-NH₂, 5-cyclohexyl C₁₆H₂₀N₃O Potential anxiolytic; enhanced lipophilicity due to cyclohexyl group N/A
Diazepam 7-Cl, 1-CH₃, 5-Ph C₁₆H₁₃ClN₂O Sedative, anxiolytic; long half-life due to methyl group
Tetrazepam 7-Cl, 1-CH₃, 5-(cyclohexenyl) C₁₅H₁₆ClN₂O Muscle relaxant; cyclohexenyl enhances metabolic stability
Lorazepam 7-Cl, 3-OH, 5-(o-Cl-Ph) C₁₅H₁₀Cl₂N₂O₂ Anxiolytic; 3-OH improves water solubility
Oxazepam 7-Cl, 3-OH, 5-Ph C₁₅H₁₁ClN₂O₂ Short-acting metabolite of diazepam; 3-OH facilitates glucuronidation
7-Chloro-5-(1-chlorocyclohexyl)-1-methyl analog 7-Cl, 1-CH₃, 5-(Cl-cyclohexyl) C₁₆H₁₉Cl₂N₂O High lipophilicity; potential for prolonged CNS effects

Structural Modifications and Pharmacological Implications

- 5-Position Substituents :
  • Cyclohexyl vs. However, cyclohexenyl (as in tetrazepam) introduces unsaturation, which may alter metabolic pathways .
  • Chlorocyclohexyl : The 1-chlorocyclohexyl substituent in the analog (CAS 28781-62-6) adds steric bulk and electron-withdrawing effects, possibly affecting receptor binding .
- 3-Position Substituents :
  • Amino (-NH₂) vs.
- Halogenation and Methylation :
  • Chlorine at the 7-position (common in diazepam, lorazepam) enhances receptor affinity .
  • Methylation at N1 (e.g., diazepam, tetrazepam) slows metabolism by impeding oxidative dealkylation .

Research Findings and Clinical Relevance

Metabolic Stability and Toxicity

  • Cyclohexyl-containing benzodiazepines like tetrazepam exhibit prolonged activity due to resistance to hepatic oxidation . The target compound’s cyclohexyl group may similarly delay metabolism.
  • Amino groups (e.g., 3-NH₂) are less common in clinical benzodiazepines but are explored in prodrug designs to modulate solubility and bioavailability .

Biological Activity

3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class known for its unique structural features, including a cyclohexyl group at the 5-position and an amino group at the 3-position of the benzodiazepine ring. This structure contributes to its biological activity, particularly its interactions with various receptors in the central nervous system (CNS) and potential therapeutic applications.

The chemical formula of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one reflects its complex bicyclic structure, which is crucial for its pharmacological effects. The compound's molecular weight and solubility characteristics influence its bioavailability and interaction with biological targets.

Research indicates that 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one exhibits significant affinity for gamma-aminobutyric acid (GABA) receptors, particularly GABA_A subtypes. This interaction enhances inhibitory neurotransmission in the CNS, which can lead to sedative and anxiolytic effects. The presence of the cyclohexyl group may alter lipophilicity and receptor binding profiles compared to other benzodiazepines, potentially resulting in varied pharmacodynamics and pharmacokinetics.

Biological Activities

The compound has been investigated for several biological activities:

  • Anxiolytic Effects : Studies suggest that compounds with similar structures exhibit anxiolytic properties by modulating GABAergic activity. The specific effects of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one on anxiety-related behaviors are yet to be fully elucidated but warrant further investigation due to its structural similarities with well-studied anxiolytics.
  • Sedative Effects : As a benzodiazepine derivative, it is anticipated to exhibit sedative effects. Clinical studies have shown that benzodiazepines can significantly reduce agitation and induce sedation in various populations .

Comparative Analysis

A comparison of 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one with other benzodiazepines highlights its unique properties:

Compound NameStructural FeaturesUnique Aspects
3-Amino-5-phenyl-1,4-benzodiazepin-2-onePhenyl group at 5-positionCommonly studied but lacks cyclohexyl substitution
L708474Cycloalkyl substitutionDifferent cycloalkyl group; distinct pharmacological profile
3-Amino-5-(4-fluorophenyl)-1,4-benzodiazepinFluorophenyl groupIntroduces halogen effects on receptor binding

The cyclohexyl group in 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one is believed to enhance its lipophilicity and potentially improve CNS penetration compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of various benzodiazepine derivatives, including 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one. For instance:

  • GABA_A Receptor Binding : Research demonstrated that this compound binds effectively to GABA_A receptors, leading to increased chloride ion influx and subsequent neuronal inhibition. This mechanism is crucial for its potential use in treating anxiety disorders.
  • Sedation in Clinical Trials : In trials comparing benzodiazepines for sedation efficacy, compounds similar to 3-amino-5-cyclohexyl-1,4-benzodiazepin-2-one showed significant effectiveness in reducing agitation in patients with psychosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting from a benzodiazepine core. Key steps include:

  • Acylation : Reacting the core with cyclohexyl-containing reagents under basic conditions (e.g., NaHCO₃ or Et₃N) to introduce the cyclohexyl group. Temperature control (0–25°C) minimizes side reactions .
  • Heterocyclization : Utilizing chloracetyl chloride or similar agents to form the diazepine ring. Solvent choice (e.g., DMF or THF) and reaction time (6–12 hours) significantly impact ring closure efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) isolates the product.

Q. How can researchers characterize the stereochemistry and purity of 3-Amino-5-cyclohexyl-1,4-benzodiazepin-2-one?

  • Methodological Answer :

  • Stereochemistry : Use chiral HPLC (e.g., Chiralpak® columns) with a hexane/isopropanol mobile phase to resolve enantiomers. X-ray crystallography confirms absolute configuration if single crystals are obtainable .
  • Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (λ = 254 nm). Compare retention times against known standards. For impurity profiling, LC-MS identifies byproducts (e.g., dehalogenated or oxidized derivatives) .

Q. What role does the cyclohexyl substituent play in the compound’s physicochemical properties compared to phenyl analogs?

  • Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ↑), improving blood-brain barrier permeability. Quantify via shake-flask method (partitioning between octanol/water). However, steric bulk may reduce binding affinity to GABAₐ receptors compared to phenyl derivatives. Computational docking (AutoDock Vina) and comparative SAR studies with phenyl/cyclohexyl analogs validate this hypothesis .

Advanced Research Questions

Q. How can researchers optimize the acylation step to improve regioselectivity and minimize byproduct formation?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to direct acylation to the 5-position. Monitor progress via in-situ FTIR (disappearance of carbonyl stretches at ~1700 cm⁻¹) .
  • Solvent Effects : Polar aprotic solvents (e.g., DCE) favor electrophilic substitution at the cyclohexyl site. Kinetic studies (GC-MS sampling at intervals) identify optimal reaction times.
  • Byproduct Mitigation : Introduce protecting groups (e.g., Boc on the amine) to block competing reactions. Post-reaction quenching with aqueous NaHCO₃ removes unreacted acylating agents .

Q. What strategies resolve discrepancies in reported biological activity data between in vitro receptor binding assays and in vivo neurobehavioral studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (7.4) and temperature (37°C) in radioligand binding assays (³H-flunitrazepam displacement). For in vivo studies, control for metabolic differences (e.g., CYP450 enzyme activity in rodent models) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma/brain homogenates. Compare metabolite concentrations with in vitro IC₅₀ values to explain enhanced/poor in vivo efficacy .

Q. How can impurity profiles be controlled during large-scale synthesis to meet pharmacopeial standards?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progression and detect intermediates (e.g., uncyclized precursors).
  • Crystallization Optimization : Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates (1°C/min) to exclude impurities like dichlorobenzoyl byproducts .
  • Specification Limits : Follow USP guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total impurities) validated via HPLC area normalization .

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